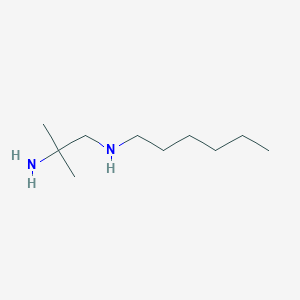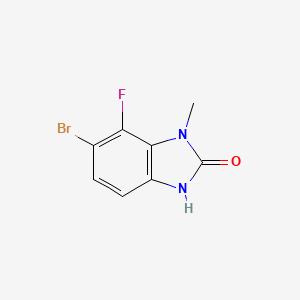
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronic ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions, although the boronic ester group is typically stable under mild reducing conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can be employed under hydrogenation conditions.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major products depend on the specific reducing conditions but may include reduced aromatic derivatives.
Substitution: The major products are biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic esters has shown potential for developing new drugs, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, boronic esters can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in similar synthetic applications.
2-(4-Benzyloxyphenyl)benzimidazole: Another compound with a benzyloxy group, used in medicinal chemistry.
4-(Benzyloxy)-3-fluoro-5-methoxyphenylboronic acid: The precursor to the boronic ester, used in similar cross-coupling reactions.
Uniqueness
2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group with a fluorinated aromatic ring. This combination provides unique reactivity and stability, making it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H24BFO4 |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-16(22)18(17(12-15)23-5)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
Clave InChI |
ZRTWEOXVNQTBFG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)

![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
![Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13930934.png)
![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)

![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)


